

# GPR171 and its Endogenous Ligand BigLEN: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

G protein-coupled receptor 171 (GPR171) is a recently deorphanized receptor that has garnered significant interest within the scientific community. Its endogenous ligand has been identified as BigLEN, a neuropeptide derived from the proSAAS precursor protein. The GPR171-BigLEN signaling system is implicated in a diverse array of physiological processes, including feeding behavior, anxiety, pain perception, and immune system modulation. This technical guide provides a comprehensive overview of the GPR171-BigLEN axis, detailing its discovery, signaling pathways, and functional roles. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts targeting this promising receptor system.

#### Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of currently approved drugs. The deorphanization of these receptors, i.e., the identification of their endogenous ligands, is a critical step in understanding their physiological function and therapeutic potential. GPR171 was identified as the receptor for the neuropeptide BigLEN, opening up new avenues for investigating its role in health and disease.[1][2][3] BigLEN, with the amino acid sequence LENSSPQAPARRLLPP, is abundantly expressed in the brain and is derived from the proSAAS



protein.[4][5] This guide will delve into the core aspects of GPR171 and BigLEN, providing a technical resource for researchers in the field.

# The GPR171 Receptor and its Ligand BigLEN Discovery and Characterization

The identification of BigLEN as the endogenous ligand for GPR171 was a pivotal discovery made through a combination of ligand-binding and receptor-activity assays.[1][2] Studies in mouse hypothalamus and Neuro2A cells revealed that BigLEN binds to and activates GPR171, a receptor that shares homology with P2Y purinergic receptors.[2][4] Subsequent research has confirmed this interaction and has begun to elucidate the physiological consequences of GPR171 activation.

#### **Tissue Distribution**

Both GPR171 and its precursor, proSAAS (which is processed to BigLEN), are highly expressed in the central nervous system, particularly in regions associated with feeding and pain modulation. The highest levels of BigLEN binding are observed in the hypothalamus, with moderate levels in the cortex.[2] GPR171 is also expressed in immune cells, including T-cells and natural killer (NK) cells, suggesting a role in immunomodulation.[4]

Table 1: Tissue Distribution of GPR171 and BigLEN



| Tissue/Cell Type     | GPR171<br>Expression Level | BigLEN/proSAAS<br>Expression Level | Reference |
|----------------------|----------------------------|------------------------------------|-----------|
| Hypothalamus         | High                       | High                               | [2][6]    |
| Cortex               | Moderate                   | Moderate                           | [2]       |
| Periaqueductal Gray  | Present                    | Present                            | [1]       |
| Basolateral Amygdala | Present                    | Present                            | [5]       |
| T-cells              | Present                    | -                                  | [4]       |
| NK cells             | Present                    | -                                  | [4]       |
| Jurkat cells         | Present                    | -                                  | [4]       |
| Neuro2A cells        | Endogenously<br>Present    | -                                  | [2]       |

## **GPR171 Signaling Pathways**

GPR171 primarily couples to inhibitory Gαi/o proteins.[2] Activation of GPR171 by BigLEN initiates a cascade of intracellular signaling events that ultimately modulate cellular function.

### **Gαi/o-Mediated Signaling**

Upon BigLEN binding, GPR171 undergoes a conformational change that facilitates the exchange of GDP for GTP on the  $\alpha$  subunit of the heterotrimeric G protein. The activated G $\alpha$ i/o subunit then dissociates from the  $\beta$ y subunits and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] This inhibition of cAMP production is a hallmark of GPR171 activation. Furthermore, pertussis toxin, a specific inhibitor of G $\alpha$ i/o proteins, has been shown to attenuate BigLEN-mediated signaling, confirming the involvement of this G protein subtype.[2]

#### **Downstream Effectors**

The signaling cascade initiated by GPR171 activation extends to several downstream effector pathways:



- MAPK/ERK Pathway: Activation of GPR171 has been shown to modulate the
  phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] This
  pathway is crucial for regulating a variety of cellular processes, including proliferation and
  differentiation.
- Intracellular Calcium Mobilization: GPR171 activation can lead to an increase in intracellular calcium levels, a key second messenger involved in a wide range of cellular responses.[4]
- Inhibition of T-cell Activation: In T-cells, BigLEN binding to GPR171 suppresses T-cell receptor (TCR)-mediated signaling pathways, leading to inhibited T-cell proliferation and cytokine production.[4]



Click to download full resolution via product page

**GPR171 Signaling Cascade** 

# **Physiological and Pathological Roles**

The GPR171-BigLEN system is involved in a variety of physiological and pathological processes.

#### **Regulation of Feeding and Metabolism**



One of the most well-characterized roles of the GPR171-BigLEN system is in the regulation of food intake and body weight.[1][2] BigLEN is considered an orexigenic peptide, meaning it promotes feeding.[6] The high expression of both the receptor and ligand in the hypothalamus, a key brain region for metabolic control, underscores their importance in this process.[2]

### **Anxiety and Pain Modulation**

GPR171 and BigLEN are also implicated in the modulation of anxiety-like behaviors and pain perception.[5][8] The expression of GPR171 in brain regions such as the basolateral amygdala and periaqueductal gray suggests its involvement in emotional and sensory processing.[1][5]

#### **Immune System Regulation**

A more recently discovered function of the GPR171-BigLEN axis is its role as a T-cell checkpoint pathway.[4][9] BigLEN can suppress T-cell activation and proliferation, suggesting that targeting GPR171 could be a novel strategy for cancer immunotherapy.[4][9][10]

#### **Role in Cancer**

Emerging evidence suggests that GPR171 may play a role in cancer progression. Its expression has been noted in various cancer cell lines and tumor-infiltrating lymphocytes.[1] The immunosuppressive effects of GPR171 activation could contribute to tumor immune evasion.

## **Quantitative Data**

The following tables summarize key quantitative data related to the GPR171-BigLEN interaction.

Table 2: Ligand Binding Affinities and Potencies



| Ligand                                      | Assay Type              | System                           | Parameter | Value   | Reference |
|---------------------------------------------|-------------------------|----------------------------------|-----------|---------|-----------|
| [125I]Tyr-<br>BigLEN                        | Saturation<br>Binding   | Rat<br>Hypothalamic<br>Membranes | Kd        | ~0.5 nM | [2]       |
| BigLEN (rat)                                | GTPyS<br>Binding        | -                                | EC50      | 1.6 nM  | [1]       |
| L2P2<br>(BigLEN C-<br>terminal<br>fragment) | Displacement<br>Binding | Rat<br>Hypothalamic<br>Membranes | EC50      | 76 nM   | [2]       |
| MS15203<br>(agonist)                        | Displacement<br>Binding | Hypothalamic<br>Membranes        | IC50      | -       | [7]       |
| MS21570<br>(antagonist)                     | -                       | -                                | IC50      | 220 nM  | [1]       |

Table 3: GPR171 Expression in ProSAAS Knockout Mice

| Parameter                  | Wild-Type (WT)<br>Mice | proSAAS-KO Mice | Reference |
|----------------------------|------------------------|-----------------|-----------|
| BigLEN Binding (pmoles/mg) | 1.3 ± 0.03             | 1.8 ± 0.06      | [2]       |
| G protein Signaling (%)    | 165                    | 175             | [2]       |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study the GPR171-BigLEN system.

# **Radioligand Binding Assay**



This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of GPR171 for BigLEN.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The GPR171 pathway suppresses T cell activation and limits antitumor immunity PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. borch.dev [borch.dev]
- 10. The GPR171 pathway suppresses T cell activation and limits antitumor immunity -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR171 and its Endogenous Ligand BigLEN: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7763964#gpr171-endogenous-ligand-biglen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com